molecular formula C11H21NO4 B8577904 Methyl 2-((tert-butoxycarbonyl)amino)pentanoate

Methyl 2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B8577904
M. Wt: 231.29 g/mol
InChI Key: LOBMIUJJHTZBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the reaction of tert-butyl carbamate with methyl 2-bromopentanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and solvent recovery to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)pentanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)

InChI Key

LOBMIUJJHTZBOT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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